molecular formula C6H4BrN3 B1378929 4-Amino-5-bromo-2-cyanopyridine CAS No. 1234616-76-2

4-Amino-5-bromo-2-cyanopyridine

Cat. No.: B1378929
CAS No.: 1234616-76-2
M. Wt: 198.02 g/mol
InChI Key: BLNZKYKQLMODGY-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Chemical Biology

Pyridine and its derivatives are ubiquitous in both natural and synthetic chemistry. nih.gov In nature, the pyridine motif is found in essential biomolecules such as the vitamins niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6), as well as in various alkaloids. nih.govlifechemicals.com This natural prevalence has inspired chemists to incorporate the pyridine scaffold into a vast array of synthetic compounds. In modern organic synthesis, pyridines serve as versatile building blocks and are integral to the creation of pharmaceuticals, agrochemicals, and functional materials. lifechemicals.comresearchgate.net The nitrogen atom in the pyridine ring imparts a basic character and allows for the formation of hydrogen bonds, which can influence the solubility and bioavailability of molecules. nih.gov This has led to the inclusion of pyridine rings in over 7,000 existing drug molecules. rsc.orgnih.gov

The significance of pyridine scaffolds extends deeply into chemical biology, where they are used to design molecules that can interact with and modulate biological systems. Their ability to act as bioisosteres for other chemical groups allows for the fine-tuning of a molecule's pharmacological properties. nih.gov The pyridine nucleus is a key component in many FDA-approved drugs, highlighting its importance in medicinal chemistry. rsc.orgrsc.org Researchers continuously explore new synthetic methods to create novel pyridine derivatives with enhanced biological activities. nih.gov

Overview of Halogenated Pyridines as Strategic Synthons in Research

Halogenated pyridines, which are pyridine rings substituted with one or more halogen atoms, are particularly valuable as strategic synthons in organic synthesis. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring provides a reactive handle for a variety of chemical transformations. These transformations often involve cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The presence of a halogen can significantly influence the electronic properties of the pyridine ring, making it more susceptible to certain types of reactions. youtube.com For instance, the electron-withdrawing nature of halogens can facilitate nucleophilic aromatic substitution reactions. The position of the halogen on the ring is crucial and can direct the regioselectivity of subsequent reactions. youtube.com The ability to selectively introduce halogens at specific positions on the pyridine ring is a key area of research, as it allows for the precise construction of complex molecular architectures. nih.govresearchgate.net This strategic functionalization is essential for the synthesis of targeted pharmaceuticals and advanced materials. nih.govinnospk.com

Role of Nitrile Functionalities in Pyridine-Based Chemical Entities

The nitrile group (–C≡N) is another important functional group in the context of pyridine chemistry. When attached to a pyridine ring, the nitrile functionality imparts unique reactivity and electronic properties. The strong electron-withdrawing nature of the nitrile group can further activate the pyridine ring towards certain reactions.

Nitrile-functionalized pyridines are valuable intermediates in organic synthesis. nih.govthieme-connect.de The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing access to a wide range of other functional groups and heterocyclic systems. studysmarter.co.uk The synthesis of cyanopyridines can be achieved through various methods, including the cyanation of halogenated pyridines or the dehydration of pyridine carboxamides. oriprobe.com The versatility of the nitrile group makes it a key component in the design of molecules for medicinal chemistry and materials science. innospk.comnih.gov

Rationale for Comprehensive Academic Investigation of 4-Amino-5-bromo-2-cyanopyridine

The compound this compound incorporates three key functional groups on a pyridine scaffold: an amino group, a bromine atom, and a nitrile group. This specific arrangement of substituents makes it a highly interesting and valuable molecule for academic and industrial research. The amino group can act as a directing group and a site for further functionalization. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of a wide array of substituents at the 5-position. The nitrile group at the 2-position not only influences the electronic properties of the ring but also provides a reactive site for various transformations. acs.org

A comprehensive academic investigation of this compound is warranted to fully explore its synthetic potential and to understand the interplay of its functional groups. Such a study would likely involve exploring its reactivity in various chemical transformations, developing new synthetic methodologies utilizing this compound as a key building block, and investigating the properties of the resulting novel molecules. The unique combination of functional groups suggests that this compound could be a valuable precursor for the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties and molecular structure of this compound is fundamental to its application in chemical synthesis.

Interactive Data Table of Compound Properties

PropertyValueSource
Molecular Formula C₆H₄BrN₃ clearsynth.com
Molecular Weight 198.02 g/mol clearsynth.com
CAS Number 1234616-76-2 clearsynth.com
Synonyms 4-Amino-5-bromopicolinonitrile, 4-AMINO-5-BROMOPYRIDINE-2-CARBONITRILE clearsynth.com
Appearance Not explicitly stated for this specific compound, but related compounds are often white to light yellow powders or crystals.
Melting Point Not available for this specific compound. A related compound, 5-bromo-2-cyanopyridine, has a melting point of 128-132 °C.
Boiling Point Not available for this specific compound. A related compound, 5-bromo-2-cyanopyridine, has a boiling point of 260.3 °C at 760 mmHg.
Solubility Not explicitly stated for this specific compound, but a related compound is soluble in dichloromethane (B109758), ether, ethyl acetate, and methanol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-bromopyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNZKYKQLMODGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 5 Bromo 2 Cyanopyridine

Retrosynthetic Analysis of 4-Amino-5-bromo-2-cyanopyridine

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgub.eduamazonaws.com For this compound, the analysis begins by identifying the key functional groups—amino, bromo, and cyano—and their positions on the pyridine (B92270) ring.

The primary disconnections in the retrosynthetic analysis of this compound involve the carbon-halogen and carbon-nitrogen bonds. A logical retrosynthetic step is the removal of the bromine atom at the C5 position, leading to the precursor 4-Amino-2-cyanopyridine. This transformation highlights the need for a regioselective bromination method.

Further deconstruction involves the cyano and amino groups. The cyano group at the C2 position can be envisioned as arising from a Sandmeyer-type reaction of a corresponding 2-amino precursor or through the dehydration of an amide. The amino group at the C4 position could be introduced via nucleophilic aromatic substitution on a precursor with a suitable leaving group at C4, or it could be present in the initial pyridine ring construction.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnect: C-Br bond Precursor 1: 4-Amino-2-cyanopyridine

Disconnect: C-CN bond Precursor 2: 4-Amino-2-bromopyridine (followed by cyanation)

Disconnect: C-NH₂ bond Precursor 3: 4-Chloro-2-cyanopyridine (followed by amination)

This analysis suggests that a key intermediate would be a suitably substituted pyridine that can undergo sequential functionalization.

Strategic Approaches to Pyridine Ring Construction with Integrated Functionalities

The construction of the pyridine ring itself is a fundamental aspect of the synthesis. Various methods exist for forming the pyridine heterocycle, often starting from acyclic precursors. acsgcipr.org For the synthesis of a molecule like this compound, it is often more efficient to start with a pre-formed, simpler pyridine derivative and introduce the required functionalities.

Introduction of Amino and Cyano Groups at Specific Pyridine Ring Positions

The introduction of amino and cyano groups onto a pyridine ring requires careful consideration of the ring's electronic properties and the directing effects of existing substituents.

Introduction of the Amino Group: The amino group at the C4 position can be introduced through several methods. One common approach is the nucleophilic aromatic substitution (SNAr) of a 4-halopyridine derivative. The electron-deficient nature of the pyridine ring facilitates this type of reaction. For example, reacting a 4-chloropyridine (B1293800) derivative with ammonia (B1221849) or a protected amine source can yield the 4-aminopyridine. google.com Another method involves the reduction of a 4-nitropyridine (B72724) precursor.

Introduction of the Cyano Group: The cyano group at the C2 position can be introduced via several established procedures. A common method is the cyanation of a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine, using a cyanide salt like sodium cyanide or potassium cyanide, often in the presence of a phase-transfer catalyst. google.comgoogle.com The reaction of 2-halopyridines with copper(I) cyanide (a Rosenmund-von Braun reaction) is another effective method. Alternatively, the cyano group can be formed by the dehydration of a primary amide (carboxamide) group at the C2 position, for instance, using dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride. oriprobe.com

Regioselective Bromination Techniques for Pyridine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. The electronic nature of the pyridine ring and the directing effects of existing substituents heavily influence the regioselectivity of electrophilic bromination. nih.gov For 4-Amino-2-cyanopyridine, the amino group is a strong activating group and an ortho-, para-director, while the cyano group is a deactivating group and a meta-director. This combination strongly favors electrophilic substitution at the C5 position, which is ortho to the amino group and meta to the cyano group.

Catalytic Bromination Strategies

Catalytic bromination methods often employ a source of electrophilic bromine in the presence of a catalyst to enhance reactivity and selectivity. For electron-rich systems like aminopyridines, mild brominating agents are typically sufficient. The use of molecular bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be effective. Another approach involves using a bromide salt as the bromine source with an oxidant like hydrogen peroxide. For instance, 1-butylpyridinium (B1220074) bromide in the presence of H₂O₂ has been used for the regioselective bromination of 2-aminopyridines at the C5 position. researchgate.net

N-Bromosuccinimide (NBS)-Mediated Bromination Approaches

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org It is a convenient and safer alternative to liquid bromine. masterorganicchemistry.com For the bromination of activated pyridine rings, such as those bearing an amino group, NBS is often the reagent of choice. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) or acetonitrile. masterorganicchemistry.comnih.gov The high regioselectivity for bromination at the position ortho or para to the activating amino group makes NBS particularly suitable for the synthesis of 5-bromo-aminopyridine derivatives. researchgate.net

Transformation of Precursor Functional Groups to Yield this compound

A plausible synthetic route, based on the principles discussed, could involve starting with a commercially available aminopyridine derivative. For example, starting with 2-amino-4-chloropyridine, one could first introduce the cyano group at the C2 position via a substitution reaction, followed by amination at the C4 position. The final step would be the regioselective bromination at the C5 position.

Alternatively, a synthesis could commence from 2-amino-5-bromopyridine (B118841). Diazotization of the amino group followed by a Sandmeyer reaction with a cyanide source would yield 5-bromo-2-cyanopyridine. oriprobe.com Subsequent introduction of the amino group at the C4 position would require a nucleophilic aromatic substitution strategy, which might be challenging due to the deactivating nature of the bromo and cyano groups.

A more direct route could start from 4-aminopyridine. Introduction of the cyano group at C2 can be difficult directly. A more feasible approach would be to start with a precursor like 4-amino-2-chloropyridine, perform cyanation, and then brominate.

The table below summarizes some potential precursor transformations:

Starting MaterialReagents and ConditionsIntermediate/Product
2-Amino-5-bromopyridine1. NaNO₂, HCl 2. CuCN5-Bromo-2-cyanopyridine
4-Amino-2-chloropyridineNaCN, DMSO, heat4-Amino-2-cyanopyridine
4-Amino-2-cyanopyridineNBS, CH₃CNThis compound

Dehydration of Amidic Precursors to Form Nitrile Groups

A common and crucial step in the synthesis of cyanopyridines is the formation of the nitrile (-CN) group. One established method to achieve this is through the dehydration of a primary amide (carboxamide) precursor. In the context of synthesizing bromo-cyanopyridines, a relevant pathway involves converting a carboxylic acid to a carboxamide, which is then dehydrated.

For instance, the synthesis of 5-Bromo-2-cyanopyridine can be achieved from its corresponding amide precursor, 5-bromo-pyridine-2-carboxamide. The dehydration step removes a molecule of water from the amide group to yield the nitrile. A variety of dehydrating agents can be employed for this transformation. A notable method utilizes a combination of phosphorus oxychloride (POCl₃), dichloromethane (B109758) (CH₂Cl₂), and pyridine. oriprobe.com

The general mechanism for this reaction involves the activation of the amide's carbonyl oxygen by the dehydrating agent (e.g., POCl₃), making the carbonyl carbon more electrophilic. A subsequent intramolecular elimination of water, often facilitated by a base like pyridine, results in the formation of the carbon-nitrogen triple bond characteristic of the nitrile group.

Table 1: Dehydration Reagents for Amide to Nitrile Conversion

Reagent System Precursor Product Reference
POCl₃/CH₂Cl₂/Pyridine 5-Bromo-pyridine-2-carboxamide 5-Bromo-2-cyanopyridine oriprobe.com

This dehydration strategy is a cornerstone in the synthesis of various cyanopyridines, providing a reliable route to install the cyano functionality onto the pyridine ring.

Role of 2-Amino-5-bromopyridine as a Key Synthetic Precursor

The compound 2-Amino-5-bromopyridine serves as a vital starting material in the synthesis of several brominated pyridine derivatives, including the precursor to 5-bromo-2-cyanopyridine. oriprobe.comchemicalbook.comsigmaaldrich.com Its chemical structure, featuring a reactive amino group at the 2-position and a bromine atom at the 5-position, makes it a versatile building block for further functionalization.

The synthesis of 2-Amino-5-bromopyridine itself typically starts from 2-aminopyridine (B139424). A common procedure involves the bromination of 2-aminopyridine using bromine in acetic acid. orgsyn.org The reaction conditions are controlled to favor the substitution at the 5-position. An alternative method utilizes phenyltrimethylammonium (B184261) tribromide as the brominating agent in a solvent like chloroform, which is noted for being a mild process that reduces the formation of by-products. patsnap.comgoogle.com

Once obtained, 2-Amino-5-bromopyridine can be used in a three-step reaction sequence involving diazotization, substitution, and dehydration to yield 5-bromo-2-cyanopyridine. oriprobe.com This highlights its critical role as an accessible and fundamental precursor in the synthetic pathway.

Table 2: Synthesis of 2-Amino-5-bromopyridine

Starting Material Reagent(s) Solvent Yield Reference
2-Aminopyridine Bromine Acetic Acid 62-67% orgsyn.org

Diazotization Reactions in Cyanopyridine Synthesis

Diazotization is a pivotal reaction for converting a primary aromatic amine, such as the amino group in 2-Amino-5-bromopyridine, into a diazonium salt. This diazonium group is an excellent leaving group (N₂) and can be readily replaced by a variety of nucleophiles. organic-chemistry.orgmasterorganicchemistry.com This process is fundamental to introducing a cyano group onto the pyridine ring in what is known as a Sandmeyer reaction. masterorganicchemistry.com

The diazotization process involves treating the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. numberanalytics.com

The mechanism proceeds through several steps:

Formation of nitrous acid from NaNO₂ and a strong acid. numberanalytics.com

Protonation of the primary amine. numberanalytics.com

Reaction with nitrous acid to form a nitrosamine. numberanalytics.com

Rearrangement and elimination of water to form the diazonium ion (R-N₂⁺). numberanalytics.com

Once the diazonium salt of 2-amino-5-bromopyridine is formed, it can be treated with a copper(I) cyanide (CuCN) salt. In this Sandmeyer reaction, the diazonium group is replaced by a cyanide group, yielding 5-bromo-2-cyanopyridine. researchgate.netmasterorganicchemistry.com This two-step sequence—diazotization followed by cyanation—is a classic and effective method for synthesizing 2-cyanopyridine (B140075) derivatives from 2-aminopyridines. oriprobe.com

Emerging and Green Synthetic Methodologies for Substituted Cyanopyridines

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including substituted cyanopyridines, to develop more sustainable and efficient processes. jocpr.com These methodologies aim to reduce waste, minimize energy consumption, and use less hazardous materials. jocpr.comnih.gov

Key green synthetic approaches applicable to cyanopyridine synthesis include:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. An eco-friendly synthesis of 3-cyanopyridine (B1664610) derivatives has been reported using a one-pot MCR catalyzed by animal bone meal, featuring high yields (80–92%) and short reaction times (10–15 minutes). researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govnih.gov This technique is considered a sustainable technology as it reduces energy consumption and the formation of by-products. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates by creating high-energy intermediates. nih.govnih.gov This approach is considered eco-friendly due to energy conservation and waste minimization. nih.gov

Use of Green Catalysts and Solvents: A major focus of green chemistry is replacing hazardous reagents and solvents. This includes using reusable, non-toxic catalysts like animal bone meal and employing greener solvents such as water or bio-based solvents instead of traditional volatile organic compounds. jocpr.comresearchgate.net

Flow Chemistry: The use of continuous flow reactors enhances safety, particularly when dealing with potentially unstable intermediates like diazonium salts. nih.gov Flow chemistry allows for better control over reaction temperature and mixing, improving efficiency and safety profiles for many classical transformations. nih.gov

Table 3: Comparison of Conventional vs. Green Synthesis Approaches

Feature Conventional Methods Green/Emerging Methods
Reaction Time Often several hours Significantly reduced (e.g., minutes) researchgate.net
Solvents Often hazardous (e.g., DMF, DMSO) google.com Benign solvents (e.g., water, ethanol) or solvent-free jocpr.comresearchgate.net
Catalysts Heavy metals (e.g., Cu, Ni) google.com Reusable, non-toxic catalysts (e.g., bone meal, enzymes) jocpr.comresearchgate.net
Energy High energy consumption (prolonged heating) Energy efficient (microwaves, ultrasound) nih.gov

| Waste | Significant byproduct and solvent waste | Minimized waste, high atom economy researchgate.netresearchgate.net |

These emerging strategies offer promising alternatives for the synthesis of this compound and other complex molecules, aligning with the growing demand for environmentally responsible chemical manufacturing.

Reactivity and Mechanistic Studies of 4 Amino 5 Bromo 2 Cyanopyridine

Nucleophilic Substitution Reactions Involving the Bromine Atom

Activation for Nucleophilic Aromatic Substitution (SNAr)

The pyridine (B92270) ring is inherently electron-deficient, and this characteristic is amplified by the presence of the electron-withdrawing cyano group at the 2-position. This electronic pull, in conjunction with the nitrogen atom in the ring, significantly activates the C5-position (to which the bromine atom is attached) towards nucleophilic attack. The positions ortho and para (2, 4, and 6) to the ring nitrogen are particularly susceptible to nucleophilic aromatic substitution (SNAr) due to their ability to stabilize the negative charge in the Meisenheimer intermediate through resonance. researchgate.net In the case of 4-amino-5-bromo-2-cyanopyridine, the bromine atom at the 5-position is not in the most activated position (2, 4, or 6). However, the strong electron-withdrawing nature of the adjacent cyano group still renders the C-Br bond susceptible to cleavage by nucleophiles.

Cross-Coupling Chemistry Facilitated by the Bromo Substituent

The bromine atom on the pyridine ring serves as a versatile handle for introducing a wide array of molecular fragments through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions.researchgate.netwikipedia.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The general utility of these reactions has been demonstrated in the synthesis of numerous pharmaceuticals. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organohalide with an organoboron compound, is a widely employed method for forming C-C bonds. wikipedia.org This reaction is particularly valuable for creating biaryl structures, which are prevalent in biologically active molecules. organic-chemistry.org In the context of this compound, the bromine atom allows for its participation in Suzuki-Miyaura coupling with various boronic acids or their esters. These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent. mdpi.comlibretexts.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.comnih.gov For instance, palladium nanoparticles have been shown to be effective catalysts for the Suzuki-Miyaura coupling of bromo-substituted heterocycles. mdpi.comnih.gov The reaction of brominated compounds with boronic acids can provide access to a diverse range of substituted pyridines. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Product Yield
3-Amino-2-chloropyridine 2-Methoxyphenylboronic acid Pd/dialkylbiphenylphosphine - - 99% organic-chemistry.org
5-Amino-2-chloropyridine 2,6-Dimethylphenylboronic acid Pd/dialkylbiphenylphosphine - - 82% organic-chemistry.org
4-Bromoanisole Phenylboronic acid Cell-NHC-Pd - - Good to Excellent mdpi.com
Aryl chlorides Arylboronic acids Pd NPs@APC - - 48-79% mdpi.com
4-Iodoanisole Phenylboronic acid Pd@agarose–Fe3O4 K2CO3 PEG - mdpi.com
3-Bromo-2,1-borazaronaphthalenes Potassium alkenyltrifluoroborates Pd(dppf)Cl2 Cs2CO3 Toluene/H2O Up to 90% nih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions typically begins with the oxidative addition of the organohalide to a low-valent palladium(0) complex. libretexts.orgresearchgate.net In the case of this compound, the C-Br bond undergoes oxidative addition to the Pd(0) center, forming a Pd(II) intermediate. libretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org The resulting organopalladium(II) species then undergoes transmetalation with the organoboron reagent, followed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Reactivity of the Nitrile (Cyano) Group

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of chemical transformations. The reactivity of the cyano group is influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring and the bromo substituent can enhance the electrophilicity of the nitrile carbon.

Studies on other 2-cyanopyridine (B140075) derivatives have shown that the nitrile group can react with nucleophiles. nih.gov For instance, 2-cyanopyridines bearing electron-withdrawing groups have been shown to react efficiently with cysteine under mild, aqueous conditions. nih.gov This reactivity suggests that the nitrile group in this compound could potentially be a site for bioconjugation or other nucleophilic additions. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to further functionalize the molecule.

Reduction Reactions to Amine Functionalities

The cyano group at the C2 position of this compound can be chemically reduced to a primary aminomethyl group, yielding 4-amino-5-bromo-pyridin-2-yl)methanamine. This transformation is a valuable synthetic route for introducing a flexible linker to the pyridine core. Common methods for the reduction of nitriles to amines on related heterocyclic systems involve catalytic hydrogenation or chemical reduction.

Catalytic hydrogenation is a widely employed method, utilizing catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. google.com For instance, the reduction of a related nitropyridine derivative was successfully achieved using Raney Nickel and hydrogen gas. google.com Similarly, iron powder in the presence of an acid like hydrochloric acid or acetic acid is another effective reducing system for transforming functional groups on the pyridine ring. google.com These methods are generally efficient and can be adapted for the reduction of the cyano group in this compound.

Table 1: Potential Reduction Reactions of this compound

Reagent/Catalyst Product Reference
Raney Nickel, H₂ (4-Amino-5-bromo-pyridin-2-yl)methanamine google.com
Palladium on Carbon (Pd/C), H₂ (4-Amino-5-bromo-pyridin-2-yl)methanamine google.com
Iron Powder, Acid (e.g., HCl) (4-Amino-5-bromo-pyridin-2-yl)methanamine google.com

[2+3] Cycloaddition Reactions (e.g., with azides)

The cyano group of this compound can participate in [2+3] cycloaddition reactions, most notably with azides, to form substituted tetrazole or triazole rings. These reactions are a cornerstone of click chemistry and provide an efficient pathway to complex heterocyclic systems. The reaction of a nitrile with an azide (B81097) typically proceeds via a base-catalyzed mechanism to form a 5-substituted-1H-tetrazole.

In related systems, the cycloaddition of heteroaryl azides to molecules containing a cyano group, such as 3,3-diaminoacrylonitriles, has been shown to proceed efficiently in the presence of a base. beilstein-journals.orgnih.govnih.gov The proposed mechanism involves the deprotonation of an adjacent group, followed by cycloaddition to the azide, and subsequent rearrangement to form a stable aromatic triazole ring. beilstein-journals.orgnih.gov This suggests that the cyano group in this compound would be susceptible to similar cycloaddition reactions, providing a route to novel bi-heterocyclic structures.

Reactions with Thiol Groups for Chemical Conjugation

The bromine atom at the C5 position introduces a reactive site for nucleophilic substitution, which can be exploited for chemical conjugation, particularly with thiol-containing molecules. This type of reaction is fundamental in bioconjugation chemistry for linking small molecules to proteins or other biomolecules. nih.gov

While direct studies on this compound are limited, the reactivity of similar bromo-substituted aromatic compounds suggests that the C-Br bond can be displaced by a thiol nucleophile (R-SH) to form a stable thioether linkage (R-S-Ar). The reaction is often facilitated by a base to deprotonate the thiol, forming the more nucleophilic thiolate anion. The electron-withdrawing nature of the pyridine ring and the cyano group can further activate the C5 position towards nucleophilic attack. This approach has been explored for cross-linking thiols using bromo-containing reagents, demonstrating the feasibility of this conjugation strategy. nih.gov

Chemical Transformations of the Amino Group

The amino group at the C4 position is a key functional handle that can undergo a variety of chemical transformations, allowing for further diversification of the molecular structure.

Acylation and Sulfonylation Reactions

The primary amino group of this compound is nucleophilic and can readily react with acylating and sulfonylating agents. Acylation with acyl chlorides (R-COCl) or anhydrides ((R-CO)₂O) in the presence of a base yields the corresponding N-(5-bromo-2-cyano-pyridin-4-yl)amides. Similarly, reaction with sulfonyl chlorides (R-SO₂Cl) produces N-(5-bromo-2-cyano-pyridin-4-yl)sulfonamides.

The acylation of aminopyridine derivatives is a well-established transformation. researchgate.net For example, N-acylation of 2-aminopyridine (B139424) is a key step in the synthesis of other functionalized pyridines. researchgate.net The formation of an amide from a related bromo-pyridinyl amine and a cyanobenzoyl chloride has also been documented, highlighting the compatibility of these functional groups with acylation conditions. a2bchem.com

Table 2: Acylation and Sulfonylation of the Amino Group

Reagent Type General Structure Product Type
Acyl Halide R-CO-X (X=Cl, Br) Amide
Carboxylic Anhydride (R-CO)₂O Amide
Sulfonyl Halide R-SO₂-X (X=Cl, Br) Sulfonamide

Diazotization and Subsequent Transformations

The 4-amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles.

This diazotization-substitution sequence is a powerful tool in aromatic chemistry. For example, the synthesis of 5-Bromo-2-cyanopyridine has been achieved from 2-amino-5-bromopyridine (B118841) through a diazotization reaction followed by displacement. oriprobe.com Applying this to this compound, the diazonium intermediate could be used in Sandmeyer reactions (using copper(I) salts like CuCl, CuBr, CuCN) to introduce chloro, bromo, or cyano groups, or in a Schiemann reaction for fluorination. It can also be converted to a hydroxyl group by heating in water.

Acid-Base Chemistry and Coordination Properties of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it a Lewis base. It can be protonated by acids to form a pyridinium (B92312) salt and can coordinate to metal centers to form metal complexes.

The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing nature of both the bromo and the cyano groups is expected to decrease the electron density on the nitrogen atom, making it less basic compared to unsubstituted pyridine.

In coordination chemistry, the pyridine nitrogen is a common ligation site. Studies on the coordination of 4-cyanopyridine (B195900) to cobalt(II) have shown that coordination occurs through the pyridine nitrogen rather than the nitrogen of the nitrile group. nih.gov Similarly, various copper(II) complexes with pyridine-based ligands demonstrate coordination through the pyridine nitrogen. mdpi.com This indicates that this compound would act as a monodentate ligand, coordinating to metal ions through its pyridine nitrogen. The ability of such molecules to coordinate to metals is a key aspect of their potential application in catalysis and materials science, and the specific position of the nitrogen atom within the heterocyclic system can significantly influence these properties. irb.hr

Applications of 4 Amino 5 Bromo 2 Cyanopyridine As a Synthetic Intermediate

Role as a Versatile Building Block in Organic Synthesis

4-Amino-5-bromo-2-cyanopyridine, also known as 4-amino-5-bromopicolinonitrile, is recognized as a versatile intermediate in organic chemistry. clearsynth.com The presence of three distinct functional groups—an amino group at the 4-position, a bromine atom at the 5-position, and a nitrile group at the 2-position—allows for a wide range of chemical transformations. This trifunctional nature enables chemists to selectively modify the molecule at different positions, leading to a variety of derivatives. The amino group can act as a nucleophile or be transformed into other functionalities, the bromine atom is susceptible to substitution reactions, and the cyano group can be hydrolyzed, reduced, or used in cycloaddition reactions.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound makes it an ideal precursor for the synthesis of more elaborate heterocyclic structures.

Development of Poly-substituted Pyridine Derivatives

The reactivity of this compound facilitates the introduction of various substituents onto the pyridine core, leading to the formation of poly-substituted pyridine derivatives. The bromine atom, for instance, can be readily displaced by a variety of nucleophiles through cross-coupling reactions, allowing for the attachment of different functional groups at the 5-position. This capability is instrumental in creating a library of pyridine compounds with tailored electronic and steric properties.

Synthesis of Fused Pyridine Ring Systems

The amino and cyano groups of this compound are key to the construction of fused pyridine ring systems. These groups can participate in cyclization reactions to form bicyclic and polycyclic aromatic compounds. For example, the amino and cyano moieties can react with suitable reagents to build an adjacent ring, leading to the formation of pyridopyrimidines and other fused heterocycles. nih.govnih.gov Such fused systems are of significant interest due to their presence in numerous biologically active molecules.

Intermediate for the Construction of Complex Molecular Architectures

The utility of this compound extends to the synthesis of intricate and complex molecular architectures. clearsynth.com Its ability to undergo sequential and regioselective reactions makes it a valuable tool for synthetic chemists aiming to build sophisticated organic molecules. By carefully choosing reaction conditions and reagents, researchers can control the modification of the pyridine ring, step-by-step, to achieve a desired complex target.

Contributions to Pharmaceutical Intermediate Synthesis

The structural motifs derived from this compound are prevalent in many compounds of medicinal importance. clearsynth.comthieme-connect.de This has established the compound as a significant intermediate in the synthesis of pharmaceutical agents.

Precursors for Aza-terphenyl Diamidine Analogs

One notable application of this compound is in the synthesis of precursors for aza-terphenyl diamidine analogs. clearsynth.com These analogs are a class of compounds that have been investigated for their potential therapeutic properties. The pyridine core provided by this compound serves as a central scaffold upon which the rest of the aza-terphenyl structure can be elaborated.

Utilization in Agrochemical Intermediate Synthesis

Potential Applications in Advanced Materials Science

The potential for this compound to be used in advanced materials science is inferred from the known properties of pyridine-based functional materials. The combination of an electron-donating amino group and electron-withdrawing cyano and bromo groups can lead to interesting electronic and photophysical properties. Despite this theoretical potential, specific research focusing on the integration of this compound into advanced materials is not found in the reviewed literature.

There is a lack of specific research articles or patents that describe the use of this compound as a direct precursor for optoelectronic materials. In theory, the inherent dipolar character and the presence of nitrogen in the pyridine ring could make it a candidate for creating materials with applications in optics and electronics. The functional groups could allow for its incorporation into larger conjugated systems or for the synthesis of dyes and pigments. Nevertheless, without specific studies, its role in this field remains speculative.

Similarly, the role of this compound in polymer chemistry is not well-established in the available scientific literature. The amino group could potentially act as a monomer component in the synthesis of polyamides or polyimides, while the bromo- and cyano- functionalities could be used for post-polymerization modification. However, no specific examples of polymers derived from or functionalized by this compound have been reported in the searched databases.

Properties of this compound

PropertyValue
IUPAC Name 4-amino-5-bromopyridine-2-carbonitrile
Molecular Formula C₆H₄BrN₃
Molecular Weight 198.02 g/mol
CAS Number 1234616-76-2

Computational Chemistry Studies of 4 Amino 5 Bromo 2 Cyanopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations provide a basis for understanding the molecule's stability, reactivity, and intermolecular interactions.

Molecular Orbital (MO) theory describes the distribution of electrons within a molecule, identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial, as HOMO represents the ability to donate an electron and LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

For 4-Amino-5-bromo-2-cyanopyridine, the electron density is significantly influenced by its substituents. The amino (-NH2) group at position 4 is a strong electron-donating group, increasing the electron density of the pyridine (B92270) ring through resonance. Conversely, the cyano (-CN) group at position 2 and the bromine (-Br) atom at position 5 are electron-withdrawing groups, which decrease the ring's electron density. This push-pull electronic effect creates a unique charge distribution across the molecule. DFT calculations on related cyanopyridine derivatives show that the electron-withdrawing nature of the cyano group significantly impacts the energies of the frontier orbitals. nih.gov

The distribution of electron density is often visualized on the molecular surface, indicating regions that are electron-rich or electron-poor. In this compound, the nitrogen atom of the pyridine ring and the nitrogen of the cyano group are expected to be regions of high electron density (negative charge), while the carbon atoms bonded to them would be more electron-deficient (positive charge).

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface, identifying regions susceptible to electrophilic and nucleophilic attack. For pyridine and its derivatives, red areas on an MEP map indicate negative potential (electron-rich, prone to electrophilic attack), while blue areas show positive potential (electron-poor, prone to nucleophilic attack). researchgate.net In this compound, the most negative potential is anticipated near the pyridine ring nitrogen and the cyano group's nitrogen atom, making them sites for electrophilic interaction. The regions near the hydrogen atoms of the amino group would exhibit positive potential.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. rsc.org Theoretical studies on substituted pyridines allow for the calculation of these parameters to predict their reactive nature. oberlin.eduresearchgate.net

Table 1: Representative Global Reactivity Descriptors for a Substituted Pyridine (Illustrative)

DescriptorFormulaDescriptionIllustrative Value
E_HOMO -Energy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMO -Energy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE) E_LUMO - E_HOMOIndicator of chemical reactivity and stability5.0 eV
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution2.5 eV
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2Escaping tendency of electrons-4.0 eV
Electrophilicity (ω) μ² / (2η)Capacity to accept electrons3.2 eV

Note: These values are illustrative for a generic substituted pyridine and are not specific calculated values for this compound. Actual values would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary focus of conformational analysis would be the orientation of the amino group relative to the plane of the pyridine ring. The rotation around the C4-N bond could lead to different conformers with varying energies. Theoretical calculations can determine the most stable conformation and the energy barriers between different rotational states.

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of molecules over time. arxiv.org An MD simulation for this compound would model the movements of each atom, including bond vibrations, angle bending, and torsional rotations, within a simulated environment (e.g., in a solvent). This approach is particularly useful for understanding how the molecule interacts with its surroundings and how its conformation changes over time. nih.govresearchgate.net Studies on halogenated compounds have successfully used MD simulations to model interactions like halogen bonding, where the bromine atom in this molecule could act as a halogen bond donor. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. researchgate.net The energy required to reach this state is the activation energy, which determines the reaction rate. Computational chemistry allows for the precise characterization of the geometry and energy of these transition states.

For this compound, a key reaction pathway to study would be nucleophilic aromatic substitution. The electron-withdrawing cyano group activates the pyridine ring towards nucleophilic attack. DFT calculations can model the approach of a nucleophile to different positions on the ring, calculating the activation energies for each potential pathway. rsc.orgconsensus.app For instance, a nucleophile could potentially displace the bromine atom at the C5 position or attack other carbon atoms on the ring. By calculating the transition state energies for these different possibilities, a preferred reaction pathway can be predicted. Such calculations have been used to explore the mechanisms of substitution on pyridine and related heterocycles. rsc.orgoberlin.educonsensus.app

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is crucial for identifying and characterizing compounds.

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data. nih.gov For this compound, this would involve assigning calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule, such as the C≡N stretch, N-H stretches of the amino group, and various pyridine ring vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. researchgate.net These calculations can predict the 1H, 13C, and 15N NMR chemical shifts. The predicted spectrum can aid in the structural confirmation of the molecule by comparing theoretical shifts to those measured experimentally. The electronic environment of each nucleus, influenced by the amino, bromo, and cyano groups, dictates its chemical shift.

Table 2: Illustrative Predicted 13C and 1H NMR Chemical Shifts (ppm) for this compound

Atom PositionPredicted 13C Shift (ppm)Atom PositionPredicted 1H Shift (ppm)
C2 (-CN)~120H (on N)~5.0 - 6.0
C3~110H3~7.0 - 7.5
C4 (-NH2)~155H6~8.0 - 8.5
C5 (-Br)~95
C6~150
-CN~115

Note: These values are illustrative approximations based on the known effects of the substituents on the pyridine ring and are not the result of a specific calculation for this molecule. The reference standard is TMS.

Theoretical Vibrational Frequencies (IR and Raman)

Information not available.

Computational NMR Chemical Shift Calculations

Information not available.

Spectroscopic Characterization Methodologies for 4 Amino 5 Bromo 2 Cyanopyridine and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the various functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. For 4-Amino-5-bromo-2-cyanopyridine, the key functional groups—amino (-NH₂), cyano (-C≡N), and the substituted pyridine (B92270) ring—exhibit distinct absorption bands. The presence of a bromine atom also influences the vibrational frequencies.

Analysis of related compounds provides insight into the expected FTIR spectral features. For instance, the FTIR spectrum of 2-amino-5-bromopyridine (B118841) shows characteristic N-H stretching vibrations. chemicalbook.com Similarly, the spectrum for 5-bromopyridine-2-carbonitrile displays a sharp band for the C≡N stretch. nih.gov Based on these, the expected FTIR data for this compound would include:

Amino (-NH₂) group vibrations: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching modes. A scissoring vibration is also expected around 1600 cm⁻¹.

Cyano (-C≡N) group vibration: A sharp, intense absorption band in the range of 2220-2240 cm⁻¹.

Pyridine ring vibrations: Multiple bands in the 1400-1600 cm⁻¹ region due to C=C and C=N stretching vibrations. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

C-Br vibration: A stretching vibration typically observed in the lower frequency region of the spectrum, often below 600 cm⁻¹.

Interactive Table: Expected FTIR Spectral Data for this compound

Functional GroupExpected Vibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500
Amino (-NH₂)N-H Symmetric Stretch3300 - 3400
Amino (-NH₂)N-H Scissoring~1600
Cyano (-C≡N)C≡N Stretch2220 - 2240
Pyridine RingC=C and C=N Stretches1400 - 1600
Pyridine RingC-H Aromatic Stretch>3000
Bromo (-Br)C-Br Stretch<600

Raman spectroscopy provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. The selection rules for Raman are different from those of FTIR, meaning that some vibrations that are weak in FTIR may be strong in Raman, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring and the cyano group are expected to produce strong Raman signals. Data from related compounds like 5-bromopyridine-2-carbonitrile can be used to predict the Raman spectrum. nih.gov

Interactive Table: Expected Raman Spectral Data for this compound

Functional GroupExpected Vibrational ModeExpected Raman Shift (cm⁻¹)
Cyano (-C≡N)C≡N Stretch2220 - 2240
Pyridine RingRing Breathing Mode~1000
Pyridine RingC-H Aromatic Stretch>3000
Amino (-NH₂)N-H Stretches3300 - 3500

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the pyridine ring has two protons. The amino group also has protons, which may or may not be observable depending on the solvent and concentration.

The chemical shifts (δ) of the pyridine protons are influenced by the electronic effects of the substituents. The amino group is an electron-donating group, while the cyano and bromo groups are electron-withdrawing. This leads to a complex pattern of shielding and deshielding. Based on data for related compounds like 2-amino-5-bromopyridine chemicalbook.com and various cyanopyridines chemicalbook.com, the expected chemical shifts for the two pyridine protons would be in the aromatic region (7.0-9.0 ppm).

Interactive Table: Predicted ¹H NMR Spectral Data for this compound

ProtonExpected Chemical Shift (ppm)Multiplicity
Pyridine H-37.0 - 8.0Singlet
Pyridine H-68.0 - 9.0Singlet
Amino NH₂VariableBroad Singlet

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. For this compound, six distinct signals are expected: four for the pyridine ring carbons, one for the cyano carbon, and one for the carbon bearing the amino group.

DEPTQ (Distortionless Enhancement by Polarization Transfer with retention of quarternary nuclei) is a useful technique to distinguish between CH, CH₂, CH₃, and quaternary carbons. In the case of this compound, DEPTQ would help to identify the two CH carbons of the pyridine ring and the four quaternary carbons (those substituted with the amino, bromo, cyano groups, and the ring nitrogen).

Based on data for related compounds such as 4-cyanopyridine (B195900) chemicalbook.com, the cyano carbon is expected to appear around 115-120 ppm. The pyridine ring carbons will have shifts in the range of 100-160 ppm.

Interactive Table: Predicted ¹³C NMR Spectral Data for this compound

CarbonExpected Chemical Shift (ppm)DEPTQ Information
C2 (cyano-substituted)130 - 140Quaternary (C)
C3110 - 125Methine (CH)
C4 (amino-substituted)150 - 160Quaternary (C)
C5 (bromo-substituted)100 - 110Quaternary (C)
C6145 - 155Methine (CH)
Cyano (-C≡N)115 - 120Quaternary (C)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, no COSY correlations are expected between the two isolated pyridine protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. It would definitively link the ¹H signals of the pyridine protons to their corresponding ¹³C signals.

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure of this compound and its derivatives, leaving no ambiguity in its characterization.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and probing the structure of this compound. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (C₆H₄BrN₃), the expected molecular ion peak [M]⁺ in an electron ionization (EI) mass spectrum would correspond to its molecular weight of approximately 198.02 g/mol . clearsynth.com A critical characteristic feature in the mass spectrum of a bromine-containing compound is the presence of a nearly equally intense [M+2]⁺ peak. This is a direct consequence of the natural isotopic abundance of bromine, which exists as two stable isotopes: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). This distinctive isotopic pattern provides a clear signature for the presence of a single bromine atom within the molecule.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule breaks apart in a predictable manner, and the m/z values of the resulting fragment ions help to piece together the molecular structure. For brominated compounds, any fragment retaining the bromine atom will also exhibit the characteristic isotopic doublet, aiding in the interpretation of the fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard mass spectrometry by providing highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, HRMS would be used to confirm its elemental composition of C₆H₄BrN₃.

For instance, in a study of a related compound, methyl 2-(5-bromopyridin-2-yl)-4,5-dihydrothiazole-4-carboxylate, HRMS (using electrospray ionization, ESI) detected an [M+Na]⁺ ion at an observed m/z of 322.9454. This was in excellent agreement with the calculated value of 322.9466 for the formula C₁₀H₉BrN₂O₂S+Na⁺, confirming the elemental composition. A similar level of precision would be expected for this compound, providing definitive evidence of its molecular formula.

Table 1: Illustrative Mass Spectrometry Data for a Bromopyridine Derivative

Compound Ionization Method m/z (Observed) m/z (Calculated/Exact Mass) Ion Type

This table is illustrative and based on data for a closely related compound to demonstrate the principles of MS analysis.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is employed to characterize the electronic properties of this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) and the intensity of these absorptions are related to the electronic structure of the molecule.

The UV-Vis spectrum of pyridine and its derivatives is characterized by π → π* and n → π* transitions. For substituted pyridines like this compound, the positions and intensities of these absorption bands are influenced by the electronic effects of the substituents. The amino (-NH₂), bromo (-Br), and cyano (-CN) groups will modulate the energy levels of the molecular orbitals, leading to shifts in the absorption maxima compared to the parent pyridine molecule. Spectroscopic studies on related amino-bromopyridine complexes have utilized UV-Vis to propose geometries around the central metal ion based on the observed electronic transitions. researchgate.net Furthermore, computational studies, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be used to calculate theoretical UV-Vis spectra, which helps in the assignment of the experimentally observed electronic transitions. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) provides an unambiguous determination of the molecular and crystal structure of a compound. mdpi.com To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

This technique also reveals crucial information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate how the molecules pack in the crystal lattice. mdpi.com For example, in the crystal structure of the related compound 3-Amino-5-bromo-2-iodopyridine, intermolecular N-H···N hydrogen bonds link the molecules into chains. nih.gov For this compound, one would expect to observe hydrogen bonds involving the amino group and the nitrogen atoms of the pyridine ring or cyano group of adjacent molecules.

The detailed structural information obtained from SCXRD is fundamental for understanding the relationship between the structure and the physical and chemical properties of the material. mdpi.com

Table 2: Representative Single Crystal X-ray Diffraction Data for a Related Halogenated Aminopyridine

Parameter Value
Compound 3-Amino-5-bromo-2-iodopyridine
Chemical Formula C₅H₄BrIN₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0983 (12)
b (Å) 15.172 (4)
c (Å) 12.038 (3)
β (°) 90.152 (5)
Volume (ų) 748.5 (3)
Z 4

This table presents crystallographic data for a related compound to illustrate the type of information obtained from a single crystal X-ray diffraction study. nih.gov

Complementary Spectroscopic Techniques for Comprehensive Characterization

A comprehensive characterization of this compound relies on the synergistic use of multiple spectroscopic techniques. In addition to MS, UV-Vis, and XRD, other methods provide valuable information.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The IR spectrum of a cyanopyridine derivative shows a characteristic absorption band for the nitrile (C≡N) stretching vibration. nih.gov For this compound, specific frequencies corresponding to N-H stretching and bending vibrations of the amino group, as well as C-Br, C-C, and C-N bond vibrations within the pyridine ring, would be observed. Comparing experimental IR and Raman spectra with theoretical calculations from methods like Density Functional Theory (DFT) can provide a detailed assignment of the vibrational modes. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule in solution. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum reveal the number and connectivity of protons. For this compound, distinct signals for the amino protons and the two aromatic protons on the pyridine ring would be expected. The ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., attached to bromine, nitrogen, or part of the cyano group). nih.gov

By combining the data from these complementary techniques, a complete and unambiguous structural and electronic picture of this compound can be achieved.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-5-bromo-2-cyanopyridine, and how can intermediates be optimized?

  • Methodology : Utilize bromination and cyanation reactions starting from pyridine derivatives. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under radical initiation conditions, while cyanation at the 2-position may employ CuCN in a nucleophilic substitution reaction. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate high-purity products .
  • Key Considerations : Monitor reaction progress using TLC and adjust stoichiometry to minimize side products like dehalogenated byproducts.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. The amino proton typically appears as a broad singlet (~δ 6.5 ppm), while the cyano group deshields adjacent carbons (~δ 115-120 ppm in 13C^{13}C-NMR) .
  • HPLC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 212) and assess purity (>98%) .
    • Validation : Cross-reference data with NIST or SciFinder entries for spectral matching .

Q. What safety protocols are essential when handling this compound?

  • Guidelines :

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent decomposition.
  • Dispose of waste via approved hazardous chemical protocols, noting potential brominated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound derivatives?

  • Approach :

  • Root-Cause Analysis : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loadings (e.g., Pd vs. Cu catalysts) across experiments. For example, highlights that triethyl phosphite improves yields in phosphonylation reactions by stabilizing intermediates.
  • Statistical Optimization : Use Design of Experiments (DoE) to identify critical variables (temperature, catalyst ratio) and reduce batch-to-batch variability .
    • Documentation : Maintain detailed reaction logs and share datasets via platforms like Zenodo for peer validation .

Q. What mechanistic insights explain the reactivity of the cyano group in this compound during nucleophilic substitutions?

  • Mechanistic Study :

  • Conduct kinetic isotope effect (KIE) experiments to probe transition states.
  • Use DFT calculations (e.g., Gaussian software) to model electron density distribution, showing enhanced electrophilicity at the 2-position due to cyano withdrawal .
    • Contradictions : Address discrepancies in literature about cyano group stability under acidic conditions by replicating experiments with controlled pH .

Q. How can researchers optimize regioselective functionalization of this compound for drug discovery applications?

  • Strategies :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on the amino group) to steer cross-coupling reactions (e.g., Suzuki-Miyaura at the 5-bromo position) .
  • High-Throughput Screening : Test Pd/XPhos catalyst systems in microwell plates to identify conditions for C–N bond formation at the 4-amino site .
    • Validation : Characterize regioselectivity via X-ray crystallography or NOESY NMR .

Q. What analytical methods are effective in detecting trace impurities in this compound batches?

  • Advanced Techniques :

  • GC-MS Headspace Analysis : Identify volatile byproducts (e.g., residual solvents) with detection limits <1 ppm.
  • ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalysis) to meet ICH Q3D guidelines .
    • Troubleshooting : Compare impurity profiles across synthetic routes (e.g., bromination vs. cyanation-first approaches) to pinpoint contamination sources .

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-bromo-2-cyanopyridine
Reactant of Route 2
Reactant of Route 2
4-Amino-5-bromo-2-cyanopyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.